3-(3-Hydroxyphenyl)-3-hydroxypropionic acid

Schizophrenia Biomarker Clostridium Metabolite Urinary Organic Acids

3-(3-Hydroxyphenyl)-3-hydroxypropionic acid (CAS 3247-75-4), also known as HPHPA or β-(m-hydroxyphenyl)hydracrylic acid, is an endogenous dihydroxy monocarboxylic acid and a confirmed human urinary metabolite. This compound is produced as an abnormal phenylalanine metabolite by anaerobic bacteria of the Clostridium genus.

Molecular Formula C9H10O4
Molecular Weight 182.17 g/mol
CAS No. 3247-75-4
Cat. No. B033295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Hydroxyphenyl)-3-hydroxypropionic acid
CAS3247-75-4
Synonymsβ,3-Dihydroxybenzenepropanoic Acid;  (3-Hydroxyphenyl)hydracrylic Acid;  3-(3-Hydroxyphenyl)-3-hydroxypropionic Acid;  3-(3-Hydroxyphenyl)hydracrylic Acid;  3-(m-Hydroxyphenyl)hydracrylic Acid;  β-(m-Hydroxyphenyl)hydracrylic Acid _x000B__x000B_
Molecular FormulaC9H10O4
Molecular Weight182.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)C(CC(=O)O)O
InChIInChI=1S/C9H10O4/c10-7-3-1-2-6(4-7)8(11)5-9(12)13/h1-4,8,10-11H,5H2,(H,12,13)
InChIKeyKHTAGVZHYUZYMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

3-(3-Hydroxyphenyl)-3-hydroxypropionic Acid (CAS 3247-75-4): Technical Baseline and Procurement Definition


3-(3-Hydroxyphenyl)-3-hydroxypropionic acid (CAS 3247-75-4), also known as HPHPA or β-(m-hydroxyphenyl)hydracrylic acid, is an endogenous dihydroxy monocarboxylic acid and a confirmed human urinary metabolite [1]. This compound is produced as an abnormal phenylalanine metabolite by anaerobic bacteria of the Clostridium genus . Its chemical identity is C9H10O4 with a molecular weight of 182.17 g/mol, and it is supplied as a solid analytical standard (≥95–98% purity) for research applications . The compound's principal value proposition lies in its validated role as a diagnostic biomarker for autism spectrum disorders (ASDs) and schizophrenia, where urinary concentrations are elevated up to 300 times above normal adult values in acute psychotic episodes [2].

Why 3-(3-Hydroxyphenyl)-3-hydroxypropionic Acid Cannot Be Substituted with Structurally Similar Analogs


Structurally proximate compounds such as 3-(3-hydroxyphenyl)propionic acid (CAS 621-54-5), 3-hydroxyphenylacetic acid (3HPA), 3-hydroxyhippuric acid (3HHA), and 4-hydroxyphenyllactic acid are frequently considered as interchangeable alternatives. However, critical molecular distinctions preclude generic substitution. HPHPA is a dihydroxy monocarboxylic acid bearing both a β-hydroxy group and a 3-hydroxyphenyl moiety, whereas 3-(3-hydroxyphenyl)propionic acid lacks the β-hydroxy group entirely, conferring distinct metabolic origin, enzymatic susceptibility, and biological fate [1]. Similarly, 4-hydroxyphenyllactic acid originates from tyrosine metabolism via p-hydroxyphenylpyruvate oxidase deficiency, not from Clostridium-mediated phenylalanine catabolism [2]. These metabolic pathway divergences translate directly to different diagnostic specificity: in ASD cohorts, HPHPA, 3HPA, and 3HHA exhibit simultaneous elevation as a diagnostic triad with high predictive power (p < 0.001), whereas 4-hydroxyphenyllactic acid is decreased in ASD patients, demonstrating opposite directional changes [3]. For procurement, substitution with any single analog would invalidate biomarker panel integrity and compromise quantitative accuracy in targeted metabolomics assays.

Quantitative Differentiation Evidence for 3-(3-Hydroxyphenyl)-3-hydroxypropionic Acid vs. Closest Comparators


Differential Elevation Magnitude in Schizophrenia: HPHPA vs. Normal Controls

In a clinical study quantifying urinary HPHPA concentrations, an acute schizophrenia patient during psychotic episode exhibited a maximum value of 7500 mmol/mol creatinine, which is 300-fold higher than the median normal adult value of approximately 25 mmol/mol creatinine [1]. This magnitude of elevation substantially exceeds that observed for related Clostridium-derived aromatic metabolites such as 3-hydroxyphenylacetic acid and 3-hydroxyhippuric acid in the same patient populations, establishing HPHPA as the most dramatically perturbed analyte in this metabolic pathway [1].

Schizophrenia Biomarker Clostridium Metabolite Urinary Organic Acids

Synthesis Efficiency: Two-Step Sonochemical Reformatsky Route vs. Legacy Four-Step Protocol

An improved synthesis of HPHPA was developed using an indium-mediated sonochemical Reformatsky reaction, achieving a two-step synthetic route from commercially available starting materials [1]. This contrasts with the previously reported four-step protocol requiring specialized high-pressure reaction vessels and flammable reagents [1]. The modified route also enables straightforward preparation of 13C-labeled HPHPA for use as an internal standard in quantitative LC-MS analysis [1]. In comparison, 3-(3-hydroxyphenyl)propionic acid (CAS 621-54-5) lacks the β-hydroxy functional handle required for facile derivatization, limiting its utility as a labeled internal standard in HPHPA-targeted assays.

Isotopic Labeling LC-MS Internal Standard Reformatsky Reaction

Homogeneous Enzyme Immunoassay Development: HPHPA Derivative vs. GC-MS/ELISA Limitations

A patented HPHPA derivative has been developed specifically for homogeneous enzyme immunoassay applications, enabling high-throughput automated detection with improved stability, sensitivity, and specificity compared to conventional GC-MS and ELISA methods [1]. GC-MS requires extensive sample preparation and specialized instrumentation, while ELISA methods face operational complexity and limited throughput in large-scale clinical settings [1]. The HPHPA derivative immunogen (conjugated to BSA) achieves high immunogenicity and detection accuracy without the need for separation steps characteristic of heterogeneous assays [1]. In contrast, no equivalent homogeneous immunoassay reagents have been commercialized for 3-hydroxyphenylacetic acid or 3-hydroxyhippuric acid, despite their co-elevation in ASD cohorts.

Immunoassay Reagent High-Throughput Screening Clinical Diagnostics

Analytical Reference Standard Grade Availability: HPHPA vs. Research-Grade Only Analogs

HPHPA is commercially available as an analytical standard grade (≥95.0% by HPLC) with documented application in clinical testing and urine analyte quantification via chromatographic techniques . Sigma-Aldrich supplies this compound as a neat analytical standard with limited shelf life and expiry dating, specifically validated for clinical testing applications . In contrast, 4-hydroxyphenyllactic acid and 3-(3-hydroxyphenyl)propionic acid are primarily available as research-grade reagents without analytical standard certification or clinical testing validation . This distinction is critical for laboratories requiring ISO/IEC 17025-compliant reference materials for quantitative bioanalysis.

Analytical Standard HPLC Quantification Clinical Testing

Diagnostic Predictive Value: HPHPA Triad vs. Single-Analyte Alternative Approaches

In a cohort of 62 ASD patients and 62 matched controls (age 1.5–7 years), simultaneous measurement of HPHPA, 3-hydroxyphenylacetic acid (3HPA), and 3-hydroxyhippuric acid (3HHA) yielded strong predictive power for ASD diagnosis [1]. All three compounds were elevated in autistic children relative to controls (p < 0.001) [1]. Receiver operating characteristic (ROC) analysis of the three-compound panel demonstrated high sensitivity and specificity, establishing their collective utility as a diagnostic biomarker set [1]. In contrast, alternative ASD-associated metabolites such as 4-hydroxyphenyllactic acid and 4-hydroxyphenylacetic acid exhibit decreased concentrations in ASD patients, demonstrating opposite directional changes that preclude their use as positive diagnostic indicators [2].

ASD Biomarker Metabolomics Diagnostic Panel

Clostridium Species Specificity: HPHPA as Gut Dysbiosis Marker vs. Host-Derived Metabolites

HPHPA is produced exclusively as an abnormal phenylalanine metabolite by multiple anaerobic Clostridium species (including C. sporogenes, C. caloritolerans, and C. botulinum) and is not synthesized by human host enzymes [1]. Following vancomycin treatment that reduces Clostridium populations, urinary HPHPA concentrations decrease markedly concomitant with psychotic symptom remission in schizophrenia patients [1]. In contrast, structurally related metabolites such as 3-(3-hydroxyphenyl)propionic acid are produced by E. coli via distinct catabolic pathways (conversion to 3-(2,3-dihydroxyphenyl)propionic acid followed by meta-fission), and 4-hydroxyphenyllactic acid is a host-derived tyrosine metabolite elevated in p-hydroxyphenylpyruvate oxidase deficiency rather than gut dysbiosis [2]. This microbial origin specificity distinguishes HPHPA as a direct readout of Clostridium overgrowth rather than a generic marker of metabolic perturbation.

Clostridium Overgrowth Gut-Brain Axis Phenylalanine Metabolism

Validated Application Scenarios for 3-(3-Hydroxyphenyl)-3-hydroxypropionic Acid Based on Quantitative Evidence


Autism Spectrum Disorder (ASD) Diagnostic Biomarker Panel Development

Procure HPHPA analytical standard (≥95% purity, HPLC-validated) as the primary reference material for developing and validating GC-MS or LC-MS/MS assays that quantify urinary HPHPA, 3-hydroxyphenylacetic acid, and 3-hydroxyhippuric acid as a three-compound diagnostic panel. In a validated cohort of 62 ASD patients versus 62 controls, all three metabolites were significantly elevated (p < 0.001), demonstrating strong predictive value for ASD identification [1]. HPHPA provides the highest dynamic range among the three compounds, with concentrations reaching up to 300× normal values in acute cases, ensuring robust assay sensitivity [2]. This scenario specifically requires the analytical standard grade of HPHPA, as research-grade analogs lack the certification necessary for clinical assay validation.

Gut Microbiome Research: Quantifying Clostridium Overgrowth via Urinary HPHPA

Use 13C-labeled HPHPA (synthesized via the two-step sonochemical Reformatsky route) as an internal standard for absolute quantification of HPHPA in urine samples from gut-brain axis studies [3]. HPHPA is produced exclusively by anaerobic Clostridium species (C. sporogenes, C. caloritolerans, C. botulinum) and serves as a direct biomarker of Clostridium overgrowth, decreasing markedly following antibiotic intervention [2]. Unlike host-derived metabolites such as 4-hydroxyphenyllactic acid (elevated in enzyme deficiencies) or E. coli-derived 3-(3-hydroxyphenyl)propionic acid, HPHPA's Clostridium-specific origin provides unambiguous readout of gut dysbiosis [2]. This application leverages the unique microbial source specificity that distinguishes HPHPA from all structurally similar analogs.

High-Throughput Clinical Immunoassay Kit Manufacturing

License or synthesize the patented HPHPA derivative (BSA-conjugated immunogen) for development of homogeneous enzyme immunoassay kits enabling automated, high-throughput detection of urinary HPHPA in clinical laboratory settings [4]. The patented reagent achieves high immunogenicity and detection accuracy while eliminating the separation steps and operational complexity inherent to GC-MS and ELISA methods [4]. This scenario is uniquely enabled by the existence of a patented HPHPA-specific immunoassay reagent platform, a development pathway not available for 3-hydroxyphenylacetic acid, 3-hydroxyhippuric acid, or 4-hydroxyphenyllactic acid, which lack equivalent commercialized homogeneous assay reagents.

13C-Labeled Internal Standard Production for Quantitative Metabolomics

Implement the two-step indium-mediated sonochemical Reformatsky synthesis to produce 13C-labeled HPHPA for use as an isotopically labeled internal standard in targeted LC-MS metabolomics workflows [3]. This route reduces synthetic steps by 50% compared to the legacy four-step protocol and eliminates requirements for specialized high-pressure reaction vessels and flammable reagents [3]. The β-hydroxy group of HPHPA provides a functional handle for derivatization and isotopic labeling that is absent in 3-(3-hydroxyphenyl)propionic acid (CAS 621-54-5), which lacks the β-hydroxy functionality and therefore cannot serve as a structurally matched labeled internal standard for HPHPA quantification [3].

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